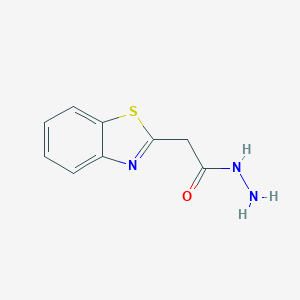

2-(1,3-Benzothiazol-2-yl)acetohydrazide

説明

Structure

3D Structure

特性

CAS番号 |

175440-94-5 |

|---|---|

分子式 |

C9H9N3OS |

分子量 |

207.25 g/mol |

IUPAC名 |

2-(1,3-benzothiazol-2-yl)acetohydrazide |

InChI |

InChI=1S/C9H9N3OS/c10-12-8(13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,12,13) |

InChIキー |

VXGUJUIXLUKHRG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=O)NN |

正規SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=O)NN |

同義語 |

2-Benzothiazoleaceticacid,hydrazide(9CI) |

製品の起源 |

United States |

The Significance of the Benzothiazole Scaffold: a Privileged Structure in Chemistry

The benzothiazole (B30560) ring system, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a prominent heterocyclic motif that has garnered substantial attention in both modern chemical synthesis and medicinal chemistry. nih.govresearchgate.net Its rigid, planar structure and the presence of electron-rich nitrogen and sulfur atoms make it a key building block in the design of a wide array of functional molecules. researchgate.net

In the realm of medicinal chemistry, the benzothiazole scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Derivatives of benzothiazole have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents, among others. researchgate.netscilit.com The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its biological activity and pharmacokinetic profile. nih.gov For instance, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been identified as crucial for modulating the biological effects of its derivatives. scilit.com

The Hydrazide Functionality: a Versatile Tool in Synthesis and Bioactive Molecule Design

The hydrazide functional group (-CONHNH2) is a cornerstone in organic synthesis and plays a critical role in the development of bioactive molecules. Its importance stems from its dual nature: it can act as a nucleophile and is also a key precursor for the synthesis of a wide variety of heterocyclic compounds. arabjchem.orgresearchgate.net Hydrazides are readily prepared from esters or acid chlorides and serve as versatile intermediates in numerous chemical transformations. arabjchem.org

From a medicinal chemistry perspective, the hydrazide moiety is a recognized pharmacophore, a molecular feature responsible for a drug's biological activity. It is a key component in several clinically used drugs and is known to contribute to the biological profile of many investigational compounds. semanticscholar.org The ability of the hydrazide group to form hydrogen bonds and its potential to chelate metal ions are often crucial for its interaction with biological targets. researchgate.net Furthermore, hydrazides are frequently used to synthesize hydrazones, which themselves exhibit a wide range of biological activities, including antimicrobial and anticancer properties. rdd.edu.iq

An Overview of the Current Research Landscape Pertaining to 2 1,3 Benzothiazol 2 Yl Acetohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and proton environments. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecular structure can be assembled.

The ¹H-NMR spectrum provides information about the number of different types of protons and their electronic environments. In the case of benzothiazole acetohydrazide analogues, distinct signals are observed for the aromatic protons of the benzothiazole ring, the methylene (B1212753) bridge protons, and the labile protons of the hydrazide group.

For the structural analogue, 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide, the ¹H-NMR spectrum (recorded in DMSO-d₆) shows characteristic signals for the four aromatic protons of the benzothiazole ring, typically appearing as a multiplet in the range of δ 7.35-8.03 ppm. scirp.org Specifically, the protons H-4' and H-7' often appear as doublets around δ 8.03 and δ 7.87 ppm, respectively, due to ortho-coupling. scirp.org The protons of the hydrazide moiety (-NHNH₂) are labile and their chemical shifts can vary. They typically appear as exchangeable singlets upon addition of D₂O. For instance, in N'-acetyl-2-(benzothiazol-2'-ylthio)acetohydrazide, two distinct singlets for the NH protons are observed at δ 10.28 and δ 9.99 ppm. scirp.org The methylene protons (-SCH₂) adjacent to the benzothiazole ring typically appear as a sharp singlet, for example at δ 4.23 ppm. scirp.org

Table 1: Representative ¹H-NMR Spectral Data for 2-(Benzothiazol-2'-ylthio)acetohydrazide Derivatives (in DMSO-d₆)

| Compound/Derivative | Aromatic Protons (δ, ppm) | Methylene Protons (-SCH₂-) (δ, ppm) | Hydrazide/Amide Protons (-NH-) (δ, ppm) | Other Signals (δ, ppm) | Reference |

|---|---|---|---|---|---|

| N'-(4-oxopentan-2-ylidene) derivative | 7.36-8.02 (m, 4H) | 4.75 (s, 2H) | 11.40 (s, 1H) | 2.41 (s, 3H, COCH₃), 1.95 (s, 3H, CH₃) | scirp.org |

| N'-acetyl derivative | 7.38-8.02 (m, 4H) | 4.23 (s, 2H) | 10.28 (s, 1H), 9.99 (s, 1H) | 1.92 (s, 3H, CH₃) | scirp.org |

The ¹³C-NMR spectrum reveals the different carbon environments within the molecule. For 2-(benzothiazol-2'-ylthio)acetohydrazide derivatives, distinct signals are expected for the benzothiazole ring carbons, the methylene carbon, and the carbonyl carbon of the hydrazide group.

In the ¹³C-NMR spectrum (in DMSO-d₆) of N'-acetyl-2-(benzothiazol-2'-ylthio)acetohydrazide, the carbonyl (C=O) carbons resonate at δ 167.9 ppm and δ 165.9 ppm. scirp.org The carbons of the benzothiazole ring appear in the aromatic region, with the C-2' carbon (attached to the sulfur) at approximately δ 165.4 ppm. Other benzothiazole carbons are observed at δ 152.5 (C-3a'), δ 134.8 (C-7a'), δ 126.4 (C-6'), δ 124.6 (C-5'), δ 121.9 (C-4'), and δ 121.2 (C-7'). scirp.org The methylene carbon (-SCH₂) signal is found in the aliphatic region, typically around δ 34.7 ppm. scirp.org

Table 2: Representative ¹³C-NMR Spectral Data for 2-(Benzothiazol-2'-ylthio)acetohydrazide Derivatives (in DMSO-d₆)

| Compound/Derivative | Benzothiazole Carbons (δ, ppm) | Methylene Carbon (-SCH₂-) (δ, ppm) | Carbonyl Carbons (C=O) (δ, ppm) | Other Signals (δ, ppm) | Reference |

|---|---|---|---|---|---|

| N'-(4-oxopentan-2-ylidene) derivative | 166.0 (C-2'), 152.4 (C-3a'), 134.7 (C-7a'), 126.3-121.1 (Ar-C) | 35.3 | 196.9 (ketone), 169.8 (amide) | 147.4 (C-2), 24.3 (COCH₃), 9.8 (CH₃) | scirp.org |

| N'-acetyl derivative | 165.4 (C-2'), 152.5 (C-3a'), 134.8 (C-7a'), 126.4-121.2 (Ar-C) | 34.7 | 167.9, 165.9 | 20.5 (CH₃) | scirp.org |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For a benzothiazole acetohydrazide derivative, COSY spectra would confirm the coupling between adjacent aromatic protons on the benzothiazole ring, helping to assign their specific positions. scirp.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the methylene proton signal (e.g., at δ 4.23 ppm) to the methylene carbon signal (e.g., at δ 34.7 ppm). scirp.org It is also used to assign each aromatic proton to its corresponding carbon atom in the benzothiazole ring. scirp.orgresearchgate.net The combination of these techniques allows for a confident and complete assignment of the ¹H and ¹³C NMR spectra. scirp.orghnuejs.edu.vn

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of a benzothiazole acetohydrazide derivative is characterized by several key absorption bands.

The hydrazide moiety gives rise to distinct vibrations. The N-H stretching vibrations typically appear as one or two bands in the region of 3170-3300 cm⁻¹. scirp.org The carbonyl group (C=O) stretching, often referred to as the Amide I band, results in a strong absorption typically between 1640 and 1685 cm⁻¹. scirp.org The N-H bending vibration (Amide II band) is also observable. The benzothiazole ring itself contributes to several bands in the fingerprint region, including C=N stretching (around 1590-1615 cm⁻¹) and C-S stretching vibrations. niscair.res.in

Table 3: Key FT-IR Absorption Bands for 2-(Benzothiazol-2'-ylthio)acetohydrazide Derivatives (KBr, cm⁻¹)

| Compound/Derivative | ν(N-H) | ν(C=O) | ν(C=N) | Reference |

|---|---|---|---|---|

| N'-(4-oxopentan-2-ylidene) derivative | 3188-3448 (broad) | 1680 (ketone), 1612 (amide) | Not specified | scirp.org |

| N'-acetyl derivative | 3205 | 1685, 1641 | Not specified | scirp.org |

| N'-cinnamoyl derivative | 3207 | 1672, 1641 | Not specified | scirp.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns under ionization.

In Electron Impact Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) confirms the molecular weight of the compound. For example, the N'-acetyl derivative of 2-(benzothiazol-2'-ylthio)acetohydrazide shows its molecular ion peak at m/z 281. scirp.org The fragmentation pattern provides further structural proof. A common and significant fragmentation involves the cleavage of the bond between the methylene group and the hydrazide moiety, leading to a highly stable benzothiazol-2-yl-thiomethyl cation. For many derivatives of 2-(benzothiazol-2'-ylthio)acetohydrazide, a base peak or a very intense peak is observed at m/z 208, corresponding to the [C₉H₈N₂S₂]⁺ fragment, which arises from the loss of the substituted part of the hydrazide. scirp.org This characteristic fragmentation strongly supports the presence of the benzothiazole-thiomethyl core structure.

Table 4: Mass Spectrometry Data for selected 2-(Benzothiazol-2'-ylthio)acetohydrazide Derivatives

| Compound/Derivative | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| N'-acetyl derivative | 281 | 236, 208 (100%), 180 | scirp.org |

| N'-cinnamoyl derivative | 369 | 208 (51%), 180, 148, 131 (100%) | scirp.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide |

| N'-acetyl-2-(benzothiazol-2'-ylthio)acetohydrazide |

| N'-(4-oxopentan-2-ylidene)-2-(benzothiazol-2'-ylthio)acetohydrazide |

| N'-cinnamoyl-2-(benzothiazol-2'-ylthio)acetohydrazide |

| N'-chloroacetyl-2-(benzothiazol-2'-ylthio)acetohydrazide |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For derivatives of this compound, HRMS is crucial for confirming their proposed structures by comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value.

While specific experimental HRMS data for the parent compound this compound is not extensively detailed in the reviewed literature, the technique has been successfully applied to a variety of its structural analogues, particularly hydrazone derivatives. In these studies, the observed mass for the protonated molecule [M+H]⁺ is typically found to be in excellent agreement with the calculated mass, confirming the identity of the synthesized compounds.

For instance, the HRMS analysis of a series of N'-benzylidene-2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazide derivatives demonstrated a close match between the calculated and found m/z values for the [M+H]⁺ ions. This level of accuracy is vital for distinguishing between compounds with similar nominal masses and ensuring the correct elemental formula. The data obtained from these analyses underscore the reliability of HRMS in the characterization of complex benzothiazole structures.

Table 1: HRMS Data for Selected Structural Analogues

Note: The 'Found m/z' values are reported as [M+1]⁺ from low-resolution mass spectrometry in the source material, which is consistent with the protonated molecule observed in HRMS. niscair.res.in Calculated values are based on the monoisotopic mass of the neutral molecule plus a proton.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides valuable information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophoric system.

The benzothiazole ring system is a potent chromophore, and its electronic properties are significantly influenced by the substituents attached to it. In the case of this compound and its analogues, the UV-Vis spectra are expected to display absorption bands corresponding to π → π* and potentially n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of electrons in the conjugated π-system of the benzothiazole ring. mdpi.com The n → π* transitions, which are generally weaker, involve the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen or sulfur atoms) to an anti-bonding π* orbital.

Studies on various benzothiazol-2-yl-hydrazone derivatives show characteristic absorption maxima in the UV-Vis region, generally ranging from 250 nm to over 400 nm. niscair.res.inresearchgate.net The exact position of the λmax is highly dependent on the extent of conjugation and the electronic nature of the substituents on the aromatic rings. Electron-donating or electron-withdrawing groups can cause a bathochromic (red shift) or hypsochromic (blue shift) effect, respectively. For example, extending the conjugation by adding aromatic or heteroaromatic rings to the hydrazone moiety typically results in a shift of the absorption maximum to a longer wavelength. researchgate.net

Table 2: UV-Vis Absorption Data for Selected Structural Analogues

Source: Data compiled from reference niscair.res.in.

Crystallographic Investigations of 2 1,3 Benzothiazol 2 Yl Acetohydrazide Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic arrangement within a crystal. This method has been instrumental in characterizing a variety of 2-(1,3-benzothiazol-2-yl)acetohydrazide derivatives, revealing intricate details of their three-dimensional structures.

In another derivative, 2-(1,3-benzothiazol-2-yl)guanidine, two independent molecules are present in the asymmetric unit. One molecule is nearly planar, whereas the other exhibits a slight buckle, with the guanidine (B92328) group bent out of the plane of the fused-ring system by 16.8 (1)°. nih.gov Similarly, for N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, each compound crystallizes with two independent but similar amino tautomers in the asymmetric unit. mdpi.comresearchgate.net The benzothiazole (B30560) ring in these structures is almost planar, and it forms a distinct dihedral angle with the adjacent phenyl ring. iucr.org

The planarity of the benzothiazole and pyrazole (B372694) rings is a notable feature in 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, with an interplanar angle of 3.31 (7)°. iucr.org The strategic arrangement of intramolecular hydrogen bonds can also contribute to achieving good planar structures in related tricyclic compounds. nih.gov

Interactive Table: Selected Torsion and Dihedral Angles in this compound Derivatives

| Compound | Torsion/Dihedral Angle | Value (°) |

| N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide | N1—N2 bond torsion angle | 66.44 (15) |

| N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide | Interplanar angle between benzothiazole and phenyl ring | 75.65 (3) |

| 2-(1,3-Benzothiazol-2-yl)guanidine | Angle of guanidine unit out of the fused-ring plane | 16.8 (1) |

| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | Interplanar angle between pyrazole and benzothiazole rings | 3.31 (7) |

| N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide (Molecule A) | Dihedral angle between benzothiazole and phenyl rings | 28.3 (3) |

| N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide (Molecule B) | Dihedral angle between benzothiazole and phenyl rings | 29.1 (3) |

Precise Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsion Angles

In a study of novel derivatives of substituted 2-(benzothiazol-2′-ylthio)acetohydrazide, selected bond lengths and angles for various compounds were reported, confirming the proposed molecular structures. researchgate.netscirp.org For instance, in one such derivative, the bond length between O1-C9 is 1.214 (6) Å, while the bond length between O2-C12 is slightly elongated at 1.249 (6) Å, suggesting a partial enol-form. researchgate.net

Interactive Table: Selected Intramolecular Geometric Parameters for a 2-(Benzothiazol-2′-ylthio)acetohydrazide Derivative

| Parameter | Atoms Involved | Value |

| Bond Length | O1—C9 | 1.214 (6) Å |

| Bond Length | O2—C12 | 1.249 (6) Å |

Supramolecular Interactions in the Crystalline State

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. The study of these interactions is key to understanding the principles of crystal engineering and the resulting material properties.

Classical hydrogen bonds, such as N—H···O and N—H···N, play a significant role in the crystal packing of this compound derivatives. nih.gov In N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, two classical hydrogen bonds link the molecules to form layers parallel to the ab plane. nih.gov Specifically, these are N—H···O=C and N—H···N(thiazole) interactions. iucr.org

Similarly, in the crystal structure of 2-(1,3-benzothiazol-2-yl)guanidine, intermolecular N—H···N hydrogen bonds between two independent molecules lead to the formation of a hydrogen-bonded dimer. nih.gov These dimers are further connected into one-dimensional chains by additional weak intermolecular N—H···N hydrogen bonds. nih.gov The crystal packing of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomers is also stabilized by N—H···N and C—H···O intermolecular hydrogen bonds. mdpi.com The formation of these hydrogen-bonded networks can result in the creation of supramolecular layers or 2D networks. nih.govrsc.org

Interactive Table: Hydrogen Bonding Parameters in 2-(1,3-Benzothiazol-2-yl)guanidine

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N4—H42···N8i | 0.86 (1) | 2.50 (2) | 3.350 (3) | 176 (2) |

| N7—H71···N5 | 0.86 (1) | 2.03 (2) | 2.717 (3) | 136 (2) |

| N8—H81···N2 | 0.86 (1) | 2.24 (1) | 3.096 (3) | 177 (2) |

Characterization of Non-Covalent Interactions, including π-π Stacking

Beyond classical hydrogen bonds, other non-covalent interactions such as π-π stacking are important in defining the supramolecular architecture. rsc.orgmdpi.com In N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, the supramolecular arrangement is stabilized by several face-to-face, offset π···π interactions in conjunction with classical hydrogen bonds. mdpi.comresearchgate.net These π-π stacking interactions can occur between the aromatic rings of the benzothiazole system and other aromatic moieties within the crystal structure. researchgate.net

Advanced Crystallographic Data Analysis Techniques

To gain deeper insights into the intermolecular interactions and crystal packing, advanced analytical techniques are often employed. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal. This method has been applied to the study of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides and N′-(1,3-benzothiazol-2-yl)benzenesulfonohydrazide to understand the nature and contribution of different intermolecular interactions. mdpi.comresearchgate.netnih.gov

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful tool in crystallography for the detailed investigation of intermolecular interactions within a crystal lattice. This method allows for the visualization and quantification of these interactions, providing insights into the forces that govern crystal packing. For derivatives of this compound, Hirshfeld surface analysis, in conjunction with two-dimensional fingerprint plots, has been instrumental in delineating the contributions of various intermolecular contacts.

The analysis involves mapping the Hirshfeld surface with properties such as dnorm, which highlights regions of close intermolecular contact. Red areas on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts and white areas denote contacts at the van der Waals separation.

In the study of various benzothiazole derivatives, it has been observed that hydrogen bonding and van der Waals interactions are the predominant forces in the crystal packing. nih.gov The analysis of the Hirshfeld surface reveals that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the stability of the crystal structure. For instance, in one derivative, H···H interactions accounted for a substantial portion of the total intermolecular contacts, which is typical for organic molecules with a high hydrogen content. nih.gov

The quantitative contributions of the most significant intermolecular contacts for a representative 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one derivative are presented in the table below. nih.gov This data underscores the importance of hydrogen-based contacts in the molecular packing of such compounds.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 47.0% |

| H···O/O···H | 16.9% |

| H···C/C···H | 8.0% |

| H···S/S···H | 7.6% |

These quantitative assessments are crucial for understanding the subtleties of crystal engineering and the rational design of new materials with desired solid-state properties. researchgate.netrsc.org The analysis confirms the importance of hydrogen-atom contacts in establishing the packing of these molecules. nih.gov

PIXEL Calculations for Lattice Energy Contributions to Solid-State Stability

To further quantify the energetic aspects of the intermolecular interactions that contribute to the stability of the crystal lattice, PIXEL calculations are employed. This computational method allows for the partitioning of the total lattice energy into its constituent coulombic, polarization, dispersion, and repulsion components for each molecular pair in the crystal. researchgate.netorientaljphysicalsciences.org This detailed energy analysis provides a deeper understanding of the nature and strength of the interactions identified through Hirshfeld surface analysis.

In a study of N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, the mean total lattice energy for one of the derivatives was calculated to be -189.3 kJ/mol. mdpi.com This value represents the energy required to separate the molecules from the crystal lattice to an infinite distance, thus providing a direct measure of the crystal's stability.

The breakdown of the total lattice energy into its components reveals the dominant forces at play. For instance, in many organic crystals, the dispersion component, which arises from instantaneous fluctuations in electron density, is often the largest contributor to the total energy. researchgate.netorientaljphysicalsciences.org However, for molecules capable of forming strong hydrogen bonds, the coulombic component can also be very significant.

The table below presents the calculated intermolecular interaction energies for different molecular pairs in a representative benzimidazole (B57391) derivative, which shares structural similarities with the benzothiazole compounds of interest. This data illustrates the relative strengths of different types of interactions within the crystal lattice. orientaljphysicalsciences.org

| Molecular Pair Interaction | Coulombic Energy (kcal/mol) | Polarization Energy (kcal/mol) | Dispersion Energy (kcal/mol) | Repulsion Energy (kcal/mol) | Total Energy (kcal/mol) |

| N-H···N Hydrogen Bond | -11.11 | -4.63 | -6.34 | 3.56 | -18.52 |

| C-H···π Interaction | -2.13 | -1.13 | -4.24 | 1.88 | -5.62 |

| C-H···N Interaction | -0.57 | -0.73 | -2.83 | 1.43 | -2.70 |

These energy calculations are crucial for understanding the hierarchy of intermolecular interactions that dictate the molecular packing and, consequently, the physicochemical properties of the solid material. researchgate.net By quantifying the contributions of various interactions to the lattice energy, a more complete picture of the solid-state stability of this compound derivatives can be obtained.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of electronic distribution and energy levels, which are crucial determinants of a molecule's reactivity and interaction capabilities.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(1,3-Benzothiazol-2-yl)acetohydrazide and its derivatives, DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G** and 6-31++G**, have been utilized to determine their optimized geometries and electronic properties. espublisher.comnbu.edu.sa

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. espublisher.com

For benzothiazole (B30560) derivatives, the HOMO is often localized on the benzothiazole ring system, indicating this region is prone to electrophilic attack. The LUMO, conversely, can be distributed across different parts of the molecule depending on the substituents. nih.gov A smaller HOMO-LUMO gap suggests a higher chemical reactivity and a greater ease of intramolecular charge transfer, which can be a desirable characteristic for bioactive compounds. researchgate.net In derivatives of a related compound, 1-Ethyl-4-phenyl-1,5-benzodiazepine-2-thione (EPBZ), the HOMO-LUMO gap was found to be in the range of 2.88 - 4.01 eV, indicating good kinetic stability. espublisher.com

| Compound Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE eV) |

|---|---|---|---|

| EPBZ (Parent Compound) | - | - | 3.88 |

| EPBZ Derivatives | - | - | 2.88 - 4.01 |

Molecular Docking Simulations for Biomolecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a target protein.

While specific molecular docking studies for this compound with GABA(A) alpha-1, glutamate, GABA(A) delta receptors, and the Na/H exchanger are not extensively documented in the available literature, studies on structurally related benzimidazole (B57391) derivatives provide insights into potential interactions with GABA(A) receptors. For instance, docking studies of benzimidazole derivatives with different GABA(A) receptor isoforms (α1, α2, and α3) have shown binding affinities in the range of -7 to -8 kcal/mol. nih.govresearchgate.net These studies suggest that the heterocyclic core can form hydrogen bonds and hydrophobic interactions with key residues in the receptor's binding pocket. nih.gov

Similarly, while direct docking data for the title compound with glutamate receptors is scarce, in silico binding affinity predictions for other ligands targeting metabotropic glutamate receptors have been performed using homology modeling and hierarchical virtual screening, demonstrating the feasibility of such computational approaches. rsc.orgnih.gov

Molecular docking studies have been more specifically applied to investigate the interaction of benzothiazole derivatives with various enzymes implicated in disease.

c-MET kinase: While direct docking studies of this compound with c-MET kinase are not readily available, the benzothiazole scaffold is a known pharmacophore for kinase inhibitors.

beta-ketoacyl-ACP Synthase III (FabH) and Malonyl-CoA Inhibitor: A study on a series of pyrazoline derivatives synthesized from a 2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetohydrazide precursor demonstrated through in silico studies that these compounds interacted with the N-terminal domain of β-ketoacyl-ACP Synthase III and a malonyl-CoA inhibitor (DNA binding protein, PDB ID: 1HNJ) via hydrogen bonding. core.ac.uk This suggests that the benzothiazole acetohydrazide scaffold can serve as a basis for developing inhibitors of these bacterial enzymes.

Epidermal Growth Factor Receptor (EGFR): Several studies have explored the potential of benzothiazole derivatives as EGFR inhibitors. Molecular docking simulations of these compounds into the ATP binding site of the EGFR kinase domain have been performed to predict their binding modes and affinities. ukm.myresearchgate.net For example, docking studies of benzothiazole-coupled azetidinone derivatives against EGFR have shown promising results, with some ligands exhibiting docking scores as low as -8.199 kcal/mol. ukm.my These studies often reveal key interactions with amino acid residues in the EGFR active site, which are crucial for inhibitory activity. researchgate.net

| Target Enzyme | Compound/Derivative | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| β-ketoacyl-ACP Synthase III / Malonyl-CoA Inhibitor | Pyrazoline derivatives from a benzothiazole acetohydrazide precursor | Not specified | Hydrogen bonding with the N-terminal domain |

| EGFR | Benzothiazole-coupled azetidinone derivative (MS60) | -8.199 | Interactions with the EGFR receptor active site |

| EGFR | Keto-benzimidazole derivatives | -7.8 to -8.1 | Interactions with ATP and allosteric binding sites |

Both ligand-based and structure-based drug design are powerful strategies in the development of new therapeutic agents. nih.gov

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that bind to the target to develop a pharmacophore model that defines the essential structural features required for biological activity. nih.gov For benzothiazole derivatives, this could involve analyzing a series of active compounds to identify common features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are crucial for their interaction with a specific target. bu.edu.eg

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design can be employed. This involves using the structural information of the target's binding site to design or identify molecules that can fit and bind with high affinity and selectivity. nih.gov For enzymes like EGFR, where crystal structures are available, this approach has been used to design novel benzothiazole-based inhibitors. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are computational techniques used to identify novel hit compounds from large chemical databases. nih.gov

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors and donors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.gov This model can be generated based on the structure of a known ligand (ligand-based) or the active site of the target protein (structure-based). nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries in a process called virtual screening. nih.govmdpi.com This allows for the rapid identification of molecules that match the pharmacophore and are therefore likely to be active. For instance, a pharmacophore model derived from a known EGFR inhibitor could be used to screen databases for new benzothiazole-containing compounds with the potential to inhibit EGFR. This approach has been successfully applied in the discovery of novel inhibitors for various targets. nih.gov

Development of Pharmacophore Patterns for Activity Prediction

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. While specific pharmacophore models developed exclusively for this compound are not extensively detailed in the public domain, studies on related benzothiazole derivatives provide a strong basis for predicting the key pharmacophoric features crucial for their biological action.

Research involving in silico and molecular docking analyses of N'-(1,3-benzothiazol-2-yl)-4-substituted benzohydrazide derivatives has shed light on the structural requirements for their anti-inflammatory and analgesic activities. jyoungpharm.org These studies suggest that a pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor: The hydrazide moiety (-NH-NH-C=O) is a key feature, with the N-H groups capable of forming crucial hydrogen bonds with amino acid residues in the active site of target enzymes.

A hydrogen bond acceptor: The carbonyl oxygen (C=O) of the hydrazide group and the nitrogen atom in the thiazole (B1198619) ring can act as hydrogen bond acceptors.

Variable substituent positions: The substitution pattern on the benzohydrazide portion of the molecule significantly influences activity, indicating the importance of specific steric and electronic properties in this region for optimal target interaction. jyoungpharm.org

For instance, in a study of benzothiazole-containing benzohydrazide derivatives, compounds with specific substitutions on the benzene (B151609) ring of the benzohydrazide moiety exhibited strong binding affinities with target receptors in molecular docking simulations. jyoungpharm.org This highlights the importance of this region in defining the pharmacophore for activity.

| Pharmacophoric Feature | Contributing Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | -NH- of hydrazide | Interaction with receptor's acceptor groups |

| Hydrogen Bond Acceptor | C=O of hydrazide, N of thiazole | Interaction with receptor's donor groups |

| Aromatic/Hydrophobic Region | Benzothiazole ring | π-π stacking, hydrophobic interactions |

| Variable Substituent Site | Substituted phenyl ring | Steric and electronic complementarity |

In Silico Screening for Novel Active Compounds and Lead Optimization

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach has been successfully applied to scaffolds related to this compound to discover new lead compounds.

Pharmacophore-based virtual screening, for example, has been employed using the 1,3-benzothiazole scaffold to identify potential inhibitors of various enzymes. nih.govresearchgate.netnih.gov In one such study, a pharmacophore model was developed based on known inhibitors containing the 1,3-benzothiazole moiety, which was then used to screen a large chemical database for novel compounds with predicted activity. nih.govresearchgate.netnih.gov The top-scoring hits from the virtual screen can then be selected for experimental testing, significantly accelerating the drug discovery process.

Once an initial hit or a lead compound like this compound is identified, in silico methods can be further utilized for lead optimization. This process involves designing and evaluating modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties. Molecular docking simulations are a key tool in this phase. By visualizing the binding mode of a compound within the active site of its target, researchers can make rational modifications to enhance favorable interactions and disrupt unfavorable ones.

For example, the structure-activity relationship (SAR) analysis of N'-(1,3-benzothiazol-2-yl)-benzohydrazide derivatives revealed that the nature and position of substituents on the benzohydrazide ring were critical for their anti-inflammatory and analgesic effects. jyoungpharm.org Specifically, the presence of an iodo group at the ortho position or a hydroxyl group at the para position of the benzene ring enhanced the biological activity. jyoungpharm.org This information, derived from a combination of synthesis, biological testing, and in silico analysis, is invaluable for guiding the optimization of lead compounds.

| Study Focus | Key Findings | Computational Method | Reference |

|---|---|---|---|

| Anti-inflammatory and Analgesic Activity of N'-(1,3-benzothiazol-2-yl)-4-substituted benzohydrazides | Strong binding affinity with target receptors (PDB ID: 1EQG and 1CX2). Substitutions on the benzohydrazide ring are crucial for activity. | Molecular Docking | jyoungpharm.org |

| Identification of Carbonic Anhydrase Inhibitors | Pharmacophore-based virtual screening of the ZINC database using a 1,3-benzothiazole scaffold identified novel potential inhibitors. | Pharmacophore Modeling, Virtual Screening, Molecular Docking | nih.govresearchgate.netnih.gov |

Coordination Chemistry of 2 1,3 Benzothiazol 2 Yl Acetohydrazide As a Ligand

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with benzothiazole-containing ligands is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often with refluxing to facilitate the reaction.

Transition metal complexes of ligands structurally related to 2-(1,3-Benzothiazol-2-yl)acetohydrazide have been successfully synthesized with a wide array of metal ions. For instance, a derivative, 1-[2-(1,3-benzothiazol-2-yl-thio)acetyl]-3-methyl-2-pyrazolin-5-one, has been used to prepare complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pt(IV) uobabylon.edu.iq. The synthesis of these complexes generally involves the direct reaction of the ligand with the corresponding metal chloride in an ethanol medium uobabylon.edu.iq. Similarly, other benzothiazole-derived Schiff base ligands have been shown to form stable complexes with Co(II), Cu(II), Ag(I), Cd(II), and Hg(II) qu.edu.iq. The formation of complexes with Fe(III), Co(II), and Mn(II) with 2-(arylhydrazone)-benzothiazole has also been reported, highlighting the versatility of the benzothiazole (B30560) scaffold in coordination chemistry researchgate.net. While specific studies on Fe(II) and Pd(II) complexes with this compound were not found in the available literature, the general reactivity of similar ligands suggests that such complexes could likely be formed under appropriate synthetic conditions.

Below is a table summarizing the synthesized metal complexes with a derivative of the target ligand, 1-[2-(1,3-benzothiazol-2-yl-thio)acetyl]-3-methyl-2-pyrazolin-5-one uobabylon.edu.iq.

| Metal Ion | Molecular Formula of Complex | Color | Melting Point (°C) |

|---|---|---|---|

| Mn(II) | [Mn(L)Cl2(H2O)] | Pale Brown | 195 |

| Co(II) | [Co(L)2]Cl2 | Green | 210 |

| Ni(II) | [Ni(L)Cl2] | Green | 188 |

| Cu(II) | [Cu(L)Cl2] | Pale Green | 175 |

| Zn(II) | [Zn(L)Cl2] | White | 220 |

| Cd(II) | [Cd(L)Cl2] | White | 235 |

| Pt(IV) | [Pt(L)Cl4] | Brown | 190 |

Note: L represents the deprotonated form of 1-[2-(1,3-benzothiazol-2-yl-thio)acetyl]-3-methyl-2-pyrazolin-5-one.

The stoichiometry of the metal complexes is a crucial aspect of their characterization. For the complexes of 1-[2-(1,3-benzothiazol-2-yl-thio)acetyl]-3-methyl-2-pyrazolin-5-one, the metal-to-ligand ratio was determined to be 1:1 for most of the divalent metal ions, including Mn(II), Ni(II), Cu(II), Zn(II), and Cd(II), as well as for Pt(IV). However, the Co(II) complex was found to have a 1:2 metal-to-ligand stoichiometry uobabylon.edu.iq. These ratios are generally determined using methods such as molar ratio studies and are supported by elemental analysis data uobabylon.edu.iqmakhillpublications.co. In other related benzothiazole systems, both 1:1 and 1:2 metal-to-ligand ratios have been observed, depending on the specific ligand and the metal ion involved qu.edu.iqmakhillpublications.co. For instance, complexes of Co(II) and Cu(II) with a different benzothiazole derivative showed a 1:2 stoichiometry, while Zn(II) and Cd(II) complexes exhibited a 1:1 ratio makhillpublications.co.

Ligand Binding Modes and Coordination Geometries in Metal Complexes

The versatility of this compound as a ligand stems from the presence of multiple potential donor atoms.

Based on studies of analogous compounds, this compound is expected to act as a multidentate ligand. The hydrazide moiety provides potential coordination sites through the carbonyl oxygen and the terminal amino nitrogen. Furthermore, the benzothiazole ring contains a nitrogen atom and a sulfur atom, both of which can participate in coordination. In the case of 1-[2-(1,3-benzothiazol-2-yl-thio)acetyl]-3-methyl-2-pyrazolin-5-one, it was proposed that the ligand acts as a tridentate chelating agent, coordinating to the metal ions through the pyrazoline nitrogen atom, and the exocyclic sulfur and oxygen atoms uobabylon.edu.iq. For other benzothiazole-based ligands, coordination has been observed to occur through the nitrogen of the benzothiazole ring and the nitrogen of the imine group in Schiff base derivatives qu.edu.iqamazonaws.com. The involvement of the carbonyl oxygen of the hydrazide group in coordination is also a common feature in similar complexes uomosul.edu.iqresearchgate.net. Therefore, it is highly probable that this compound would coordinate to metal ions in a chelating fashion, utilizing a combination of its nitrogen, oxygen, and potentially the sulfur atom of the benzothiazole ring.

The coordination geometry of the metal complexes is dictated by the nature of the metal ion, its oxidation state, and the coordination number. For the complexes of the derivative 1-[2-(1,3-benzothiazol-2-yl-thio)acetyl]-3-methyl-2-pyrazolin-5-one, various geometries have been proposed based on spectroscopic and magnetic data uobabylon.edu.iq. A square planar geometry was suggested for the Cu(II) complex, while tetrahedral geometries were proposed for the Mn(II), Zn(II), and Cd(II) complexes. The Pt(IV) complex was suggested to have an octahedral geometry uobabylon.edu.iq. In other studies involving benzothiazole-based ligands, octahedral geometries are commonly observed for Co(II) and Ni(II) complexes qu.edu.iq. The geometry of palladium(II) complexes with related ligands often favors a square-planar arrangement nih.gov. The specific geometry adopted by complexes of this compound would depend on the stoichiometry and the number of coordinated solvent molecules, if any.

Spectroscopic and Magnetic Characterization of Coordination Compounds

Spectroscopic techniques and magnetic susceptibility measurements are indispensable tools for characterizing coordination compounds and deducing their structures.

Infrared (IR) spectroscopy is particularly useful for identifying the donor atoms of the ligand. The shifting of the vibrational frequencies of the C=O, C=N, and C-S bonds upon complexation provides evidence for the involvement of the corresponding functional groups in coordination uobabylon.edu.iq.

Electronic spectra (UV-Vis) provide information about the electronic transitions within the complex and are often used to infer the coordination geometry. For instance, the electronic spectrum of the Cu(II) complex of 1-[2-(1,3-benzothiazol-2-yl-thio)acetyl]-3-methyl-2-pyrazolin-5-one showed a band at 17220 cm⁻¹, which is characteristic of a square planar geometry uobabylon.edu.iq. Similarly, the electronic spectra of the Mn(II) and Pt(IV) complexes were consistent with tetrahedral and octahedral geometries, respectively uobabylon.edu.iq.

Magnetic moment measurements are crucial for determining the number of unpaired electrons in a metal center, which in turn helps in elucidating the geometry and the spin state of the complex. For example, the magnetic moment of the Cu(II) complex of the aforementioned derivative was found to be 1.77 B.M., corresponding to one unpaired electron, which is consistent with a d⁹ system in a square planar environment uobabylon.edu.iq. The Zn(II) and Cd(II) complexes were, as expected for d¹⁰ ions, diamagnetic uobabylon.edu.iq. The magnetic moment of the Pt(IV) complex was reported to be 2.41 B.M., supporting an octahedral geometry uobabylon.edu.iq. For other related systems, magnetic moments have been used to confirm high-spin octahedral geometries for Mn(II) and Co(II) complexes uomosul.edu.iqnih.gov.

Structure Activity Relationship Sar Studies of 2 1,3 Benzothiazol 2 Yl Acetohydrazide Derivatives

Systematic Modification of the Benzothiazole (B30560) Ring System and its Impact on Activity

The benzothiazole ring is a critical component of the pharmacophore, and its substitution pattern significantly modulates the biological activity of the derivatives. Studies have shown that the nature, position, and electronic properties of substituents on this bicyclic system can drastically alter the compound's efficacy.

Research into the antibacterial properties of benzothiazole derivatives has revealed that the introduction of electron-withdrawing groups at specific positions enhances activity. For instance, the presence of a chloro group at the 5-position of the benzothiazole ring has been shown to increase antibacterial potency. nih.gov One study indicated that a compound featuring this substitution exhibited antibacterial activity comparable to the standard drug streptomycin (B1217042) against Salmonella typhimurium and Klebsiella pneumoniae. nih.gov Similarly, replacing a trifluoromethoxy group (-OCF3) at the 6-position with a chloro group (6-Cl) led to a 2.5-fold improvement in activity against S. aureus, MRSA, and resistant E. coli, and a 4- to 5-fold enhancement against L. monocytogenes and S. typhimirium. nih.gov

Table 1: Impact of Benzothiazole Ring Substitutions on Biological Activity

| Position of Substitution | Substituent | Resulting Change in Activity | Target Activity | Reference |

|---|---|---|---|---|

| C5 | Chloro (-Cl) | Increased potency | Antibacterial | nih.gov |

| C5 | Chloro (-Cl) | Enhanced cytotoxicity | Anticancer | nih.gov |

| C6 | Chloro (-Cl) | 2.5 to 5-fold improvement | Antibacterial | nih.gov |

| C6 | Cyano (-CN) | Improved activity against resistant P. aeruginosa | Antibacterial | nih.gov |

| C5 / C6 | Various | No significant increase | Antimicrobial | semanticscholar.orgresearchgate.net |

Influence of Substituents on the Hydrazide Moiety and Terminal Aromatic/Heteroaromatic Groups

The hydrazide moiety (-CONHNH-) and the terminal groups attached to it are central to the activity of these derivatives, acting as a versatile linker that can be modified to interact with various biological targets. SAR studies have focused on replacing the terminal hydrogen of the hydrazide with a wide array of aromatic and heteroaromatic rings, often leading to the formation of N-acylhydrazone derivatives.

In the realm of anticancer agents, the nature of the benzylidene group attached to the hydrazide is critical. A hydrazine-based benzothiazole featuring a 2-(4-hydroxy-3-methoxybenzylidene)hydrazino moiety at the C-2 position demonstrated significant anti-tumor potential against HeLa and COS-7 cell lines. nih.gov The SAR analysis revealed that the 4-hydroxy group was crucial for this activity, as its replacement with a 4-methoxy group led to a decrease in potency. nih.gov Another study on benzothiazole derivatives bearing an ortho-hydroxy-N-acylhydrazone moiety found that the introduction of a benzyloxyl group on the terminal phenyl ring was favorable for antitumor activity. nih.gov

Further investigations into cytotoxicity revealed that the substitution pattern on a terminal piperidine (B6355638) ring, linked via the acetohydrazide, influenced activity. Comparing 2-, 3-, or 4-methyl substitutions on the piperidine ring indicated that the 3- and 4-positions contributed more significantly to cytotoxic activity against all tested cancer cell lines. nih.gov The hydrazide-hydrazone moiety itself is recognized as an important fragment for conferring a range of biological activities, including anticancer effects. mdpi.com The combination of the benzothiazole ring and the hydrazone moiety in the same molecular structure has been reported to result in significant anticancer activity. nih.gov

Table 2: Influence of Hydrazide and Terminal Group Substitutions on Anticancer Activity

| Hydrazide Moiety Modification | Terminal Group | Key Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| N'-benzylidene hydrazide | 4-hydroxy-3-methoxyphenyl | 4-Hydroxy | Enhanced anti-tumor potential | nih.gov |

| N'-benzylidene hydrazide | 4-methoxyphenyl | 4-Methoxy | Decreased anti-tumor potential | nih.gov |

| ortho-hydroxy-N-acylhydrazone | Phenyl with benzyloxy group | Benzyloxy group | Favorable for activity | nih.gov |

| N'-benzylidene acetohydrazide | 4-(substituted)piperidine | 3- or 4-methyl on piperidine | Increased cytotoxic activity | nih.gov |

Correlation Between Specific Structural Features and Observed Biological Potency

A direct correlation between specific structural features and biological potency is essential for rational drug design. For 2-(1,3-benzothiazol-2-yl)acetohydrazide derivatives, several such relationships have been established through systematic studies.

The electronic properties of substituents on both the benzothiazole core and the terminal aromatic rings are a recurring theme. For antibacterial activity, the presence of electron-withdrawing groups on the benzothiazole ring at the 5th and 6th positions has been correlated with enhanced potency. nih.gov This suggests that reducing the electron density on the benzothiazole system is beneficial for this specific activity. Similarly, for antitumor activity, a mono-electron-withdrawing group (e.g., fluoro, chloro) at the 4-position of a terminal benzyloxy group was found to be more favorable. nih.gov Conversely, increasing the electron density in the phenyl ring of the benzyloxy group led to a dramatic decrease in procaspase-3 kinase activation activity. nih.gov

The substitution pattern on the benzothiazole ring itself provides clear correlations. As noted previously, a 5-chloro substitution consistently enhances cytotoxic activity against a range of cancer cell lines. nih.gov This highlights a specific "hotspot" on the scaffold where modification can predictably increase potency. The combination of a 5-chloro benzothiazole with a 4-(3-methyl or 4-methyl piperidinyl) benzylidene acetohydrazide structure resulted in compounds with the highest activity against MCF-7 and HT-29 cell lines. nih.gov This demonstrates a synergistic effect between substitutions on the benzothiazole ring and the terminal group.

Identification and Optimization of Key Pharmacophoric Features for Diverse Activities

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For benzothiazole derivatives, these models often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. thaiscience.info

For anticancer activity, the N-acylhydrazone moiety is a key pharmacophoric feature, often acting as a rigid linker that correctly orients the terminal aromatic/heterocyclic rings for target interaction. nih.gov The ortho-hydroxy-N-acylhydrazone functionality, in particular, has been identified as a potent pharmacophore for procaspase-3 activation, contributing to the antitumor effects of these compounds. nih.gov The essential features for these anticancer agents often include the benzothiazole nucleus (acting as a hydrophobic and aromatic region), the hydrazone linker (providing hydrogen bond donors and acceptors), and a substituted terminal aryl group.

In the context of analgesic activity, SAR studies on N-(4-(benzo[d]thiazol-2-yl)phenyl) amides (structurally related to the acetohydrazide scaffold) have identified a pharmacophore comprising the benzothiazole ring, a central phenyl ring, and a terminal substituted sulfonylpiperidine group. nih.gov This suggests that the core benzothiazole structure can be adapted to target different receptors by modifying the linker and terminal functionalities.

The general pharmacophoric model for many biologically active benzothiazoles involves:

An aromatic/hydrophobic region: The benzothiazole ring itself. thaiscience.info

A hydrogen bond acceptor/donor region: The acetohydrazide or N-acylhydrazone linker is critical here, with the carbonyl oxygen and N-H groups participating in hydrogen bonding. nih.govnih.gov

A second aromatic/hydrophobic region: The terminal phenyl or heteroaromatic ring. nih.gov

Optimization of these features, such as introducing specific electron-withdrawing groups on the aromatic rings or modifying the linker to improve rigidity and binding affinity, is a key strategy in developing more potent and selective this compound-based therapeutic agents. nih.govnih.gov

Mechanisms of Biological Action: in Vitro Investigations

Enzyme Inhibition Studies

In vitro enzyme inhibition assays are fundamental to understanding the mechanism of action of a chemical compound. However, specific studies detailing the inhibitory effects of 2-(1,3-Benzothiazol-2-yl)acetohydrazide on the enzymes listed below have not been identified in the current body of scientific literature.

Inhibition of Microbial Enzymes (e.g., Beta-Ketoacyl-ACP Synthase III, Malonyl-CoA Inhibitor)

There are no available research findings that specifically investigate the inhibitory activity of this compound against microbial enzymes such as Beta-Ketoacyl-ACP Synthase III or its potential as a Malonyl-CoA inhibitor. While other benzothiazole (B30560) derivatives have been explored for their antimicrobial properties, data for this particular compound is absent.

Inhibition of Human Monoamine Oxidase (hMAO-A and hMAO-B)

A review of published studies indicates a lack of data on the inhibitory effects of this compound on human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B). Research has been conducted on other benzothiazole-containing molecules as potential MAO inhibitors, but specific IC50 values or mechanistic studies for this compound are not documented.

Inhibition of Tyrosine Kinases (e.g., c-MET kinase, EGFR)

There is no specific evidence in the scientific literature to suggest that this compound has been evaluated as an inhibitor of tyrosine kinases such as c-MET kinase or the Epidermal Growth Factor Receptor (EGFR). The potential for this compound to act as a tyrosine kinase inhibitor remains uninvestigated.

α-Amylase Inhibitory Activity

There are no published research articles detailing the in vitro α-amylase inhibitory activity of this compound. Consequently, no data on its potential as an antidiabetic agent through this mechanism is available.

Cellular Pathway Modulation

Information regarding the ability of this compound to modulate any specific cellular pathways is not available in the current scientific literature. Studies that would elucidate its effects on intracellular signaling cascades, gene expression, or other cellular processes have not been published.

Induction of Apoptosis in Cancer Cell Lines

Derivatives of this compound have demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This is a crucial mechanism for potential anticancer agents, as it allows for the elimination of malignant cells.

One study investigated a series of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives, which are structurally related to the core compound. Through flow cytometric analysis using Annexin V-FITC and propidium (B1200493) iodide staining, researchers were able to quantify the percentage of apoptotic cells. This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells, providing clear evidence of the cell death pathway. The results of these investigations indicated that apoptosis is a prominent mechanism of cell death induced by these cytotoxic agents.

In another study, a series of N-1,3-benzothiazol-2-ylbenzamide derivatives were evaluated for their proapoptotic effects on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. The proapoptotic activity was determined by measuring the specific enrichment of mono- and oligonucleosomes in the cytoplasm of treated cells. Certain compounds in this series were found to have a notable proapoptotic effect, particularly in the MCF-7 cancer cell line. For instance, some derivatives led to an approximately two-fold increase in the enrichment of mono- and oligonucleosomes compared to the baseline, indicating the induction of apoptosis.

Table 1: Proapoptotic Activity of Selected Benzothiazole Derivatives

| Compound Derivative | Cancer Cell Line | Assay | Result |

|---|---|---|---|

| 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(benzylidene)acetohydrazides | Multiple | Flow Cytometry (Annexin V-FITC/PI) | Induction of apoptosis confirmed as a cell death pathway. |

| N-1,3-benzothiazol-2-ylbenzamide derivative 1k | MCF-7 | ELISA (mono- & oligonucleosomes) | Prominent proapoptotic effect observed. |

| N-1,3-benzothiazol-2-ylbenzamide derivative 1k | HepG2 | ELISA (mono- & oligonucleosomes) | Proapoptotic effect with ~2-fold enrichment of nucleosomes. |

| N-1,3-benzothiazol-2-ylbenzamide derivative 2b | HepG2 | ELISA (mono- & oligonucleosomes) | Proapoptotic effect with ~2-fold enrichment of nucleosomes. |

Inhibition of Cell Proliferation Pathways

In addition to inducing apoptosis, derivatives of this compound have been shown to inhibit the proliferation of cancer cells. This antiproliferative activity is a key characteristic of potential chemotherapeutic agents.

A study on a series of benzothiazole derivatives bearing piperazino-arylsulfonamides and arylthiol analogues evaluated their in vitro antiproliferative activity against a wide panel of human tumor-derived cell lines. Several of these compounds were identified as potent analogues, demonstrating activity against cell lines derived from both hematological and solid tumors, with CC50 (half-maximal cytotoxic concentration) values in the micromolar range. This indicates their ability to effectively halt the growth of cancer cells.

Similarly, the investigation of N-1,3-benzothiazol-2-ylbenzamide derivatives revealed a significant inhibitory effect on the cell growth of HepG2 and MCF-7 cell lines. The antiproliferative activity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability and proliferation. The results showed that most of the tested compounds had a prominent inhibitory effect on the growth of these cancer cells.

Table 2: Antiproliferative Activity of Selected Benzothiazole Derivatives

| Compound Series | Cancer Cell Lines | Assay | Potency Range (CC50) |

|---|---|---|---|

| Benzothiazole piperazino-arylsulfonamides/arylthiols | Hematological and Solid Tumors | Not Specified | 8-24 µM |

Investigation of Neuroprotective Biochemical Markers

The neuroprotective potential of benzothiazole derivatives has been explored, with some studies investigating their effects on biochemical markers associated with cellular damage, such as cytosolic enzyme lactate (B86563) dehydrogenase (LDH) and malondialdehyde (MDA).

One study on a benzothiazole-isothiourea derivative investigated its antioxidant activity in an ex vivo model of acetaminophen-induced hepatotoxicity. The results demonstrated that this compound was effective in decreasing the levels of malondialdehyde (MDA). MDA is a marker of lipid peroxidation and oxidative stress, which are implicated in neurodegenerative processes. The reduction in MDA levels suggests a protective effect against oxidative damage.

While the neuroprotective effects of other benzothiazole compounds, such as Riluzole and AS601245, have been reported, specific data on the modulation of lactate dehydrogenase (LDH) levels by this compound or its direct derivatives in the context of neuroprotection are not available in the reviewed literature. nih.govnih.gov LDH is an enzyme that is released from damaged cells, and its levels are often measured as an indicator of cytotoxicity and tissue injury. Further research is needed to establish a direct link between this compound derivatives and their effect on LDH levels in neuronal cells.

Table 3: Effect of a Benzothiazole Derivative on a Biochemical Marker of Oxidative Stress

| Compound Derivative | Model | Biochemical Marker | Result |

|---|

Biological Activity: in Vitro Efficacy and Screening Profiles

Antimicrobial Activity Studies

The benzothiazole (B30560) nucleus is a critical pharmacophore that has been extensively studied for its antimicrobial properties. Derivatives of 2-(1,3-Benzothiazol-2-yl)acetohydrazide, particularly its hydrazone forms, have been synthesized and evaluated for their ability to inhibit the growth of a variety of pathogenic microorganisms.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity. A series of 1,3-benzothiazole-2-yl-hydrazones were synthesized and tested against several pathogenic bacterial strains, showing varying degrees of antimicrobial efficacy. nih.govresearchgate.net For instance, certain derivatives exhibited moderate activity against both Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas alcaligenes. researchgate.net

In other studies, N'-(1,3-benzothiazol-2-yl)-substituted aryl/aralkyl hydrazides were designed and synthesized, with some compounds showing potent activity. nih.gov The antibacterial potential of novel benzothiazole derivatives has been determined against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/mL. researchgate.net Specifically, certain acetamide derivatives of benzothiazole have shown good antibacterial activity with MIC values as low as 3.125 μg/mL against E. coli and 6.25 μg/mL against B. subtilis and P. aeruginosa. nih.gov

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | E. coli | 3.125 | nih.gov |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | B. subtilis | 6.25 | nih.gov |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | P. aeruginosa | 6.25 | nih.gov |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | S. aureus | 12.5 | nih.gov |

| General Benzothiazole Derivatives | E. coli | 25 - 100 | researchgate.net |

| General Benzothiazole Derivatives | S. aureus | 50 - 200 | researchgate.net |

| General Benzothiazole Derivatives | B. subtilis | 25 - 200 | researchgate.net |

Activity against Multi-Drug Resistant Bacterial Isolates (e.g., MRSA)

The emergence of multi-drug resistant (MDR) bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. Research has been directed towards evaluating benzothiazole derivatives against these resilient strains. Synthesized N'-(1,3-benzothiazol-2-yl)-substituted aryl/aralkyl hydrazides have shown potent activity against MRSA (ATCC 43300). nih.gov Time-kill kinetics studies have confirmed the bactericidal activity of specific compounds against MRSA, highlighting their potential for development into new antibiotics to combat resistant infections. nih.gov

Anti-Mycobacterium tuberculosis Activity and Comparative Potency

Tuberculosis remains a major infectious disease worldwide, and the benzothiazole scaffold is recognized as a promising core for the development of new anti-tubercular agents. researchgate.net Various derivatives of benzothiazole have been synthesized and have shown effectiveness against Mycobacterium tuberculosis. researchgate.netnih.gov Hybrid molecules combining benzothiazole with other heterocyclic rings, such as pyrimidine, have demonstrated high activity against drug-sensitive strains of Mycobacterium tuberculosis (ATCC 25177), with MIC values as low as 0.24–0.98 µg/mL. nih.gov Furthermore, these compounds have also shown good activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB strains. nih.gov Molecular hybridization techniques are among the synthetic pathways used to develop these potent benzothiazole derivatives. researchgate.net

Antifungal Efficacy against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger, Fusarium oxysporium)

In addition to antibacterial activity, derivatives of this compound have been investigated for their antifungal properties. The benzothiazole structure is considered a privileged scaffold for developing compounds with a broad spectrum of pharmacological activities, including antifungal action. researchgate.netjnu.ac.bd

Screening of 1,3-benzothiazole-2-yl-hydrazones has been conducted against fungal strains such as Aspergillus niger, Rhizopus oryzae, and Candida albicans. researchgate.net While some compounds showed moderate activity, others demonstrated more significant potential. researchgate.net For example, certain re-synthesized benzothiazole derivatives were evaluated against various Candida species, with one derivative showing potent activity against Candida krusei with a MIC50 value of 1.95 µg/mL. ekb.eg Studies on other benzothiazole derivatives have reported moderate inhibitory effects against the growth of Candida albicans and Aspergillus niger. researchgate.net

Anticancer Activity Evaluations

The benzothiazole scaffold is a key structure in the design of new anticancer agents. Various derivatives have been shown to interfere with proteins involved in tumorigenesis. researchgate.net

Cytotoxicity Assays against Various Human Cancer Cell Lines (e.g., HeLa, HepG2, A549, T47-D, HCT-116)

Derivatives of this compound have been a focus of anticancer research, with numerous studies evaluating their cytotoxic effects on a range of human cancer cell lines.

One study synthesized a series of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives and tested their cytotoxic activity. nih.gov A particular derivative demonstrated an IC50 value of 0.03 mM against the human lung adenocarcinoma epithelial cell line (A549), which was lower than that of the standard drug cisplatin (0.06 mM). nih.gov Three different benzothiazole derivatives were tested against the LungA549 cell line, with two compounds showing mild but interesting cytotoxic properties. researchgate.netjnu.ac.bd

The antiproliferative activity of various benzothiazole derivatives has also been evaluated against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) cell lines. Phthalazine-based derivatives have shown notable cytotoxicity against HepG2 and HCT-116 cells, with IC50 values of 3.97 μM and 4.83 μM, respectively. nih.gov Other thiazole (B1198619) derivatives have also exhibited antiproliferative activity against HepG2 cells. mdpi.com

Furthermore, the anticancer potential of benzothiazole derivatives has been observed against the cervical cancer cell line (HeLa). Certain substituted pyrrolidine-based imidazo benzothiazole derivatives have shown cytotoxicity against HeLa cells, inducing apoptosis. tandfonline.comnih.gov Specifically, a substituted chlorophenyl oxothiazolidine based benzothiazole showed effective anticancer activity against HeLa cells with an IC50 value of 9.76 µM. nih.gov

| Derivative Type | Cancer Cell Line | IC50 Value | Reference |

| 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(...)-acetohydrazide | A549 (Lung) | 0.03 mM | nih.gov |

| Phthalazine-based derivative | HepG2 (Liver) | 3.97 µM | nih.gov |

| Phthalazine-based derivative | HCT-116 (Colon) | 4.83 µM | nih.gov |

| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa (Cervical) | 9.76 µM | nih.gov |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 (Lung) | 68 µg/mL | researchgate.netjnu.ac.bd |

Analgesic Activity Investigations

Derivatives of the benzothiazole nucleus are recognized for their potential pharmacological effects, including analgesic properties nih.govbanglajol.info. The investigation into the pain-modulating effects of these compounds often employs established in vivo models to assess their efficacy in reducing pain responses.

In Vivo Models for Pain Modulation (e.g., Acetic Acid-Induced Writhing Test)

The acetic acid-induced writhing test is a standard and sensitive method for screening peripherally acting analgesic drugs youtube.comsaspublishers.com. This chemical method induces a painful reaction characterized by abdominal constrictions and stretching of the hind limbs youtube.comnih.gov. The analgesic potential of a test compound is determined by its ability to reduce the frequency of these writhings compared to a control group saspublishers.com.

Several studies have utilized this model to evaluate the analgesic properties of various compounds derived from the this compound scaffold. For instance, a series of N-(benzo[d]thiazol-2-yl)acetamide derivatives were assessed for their analgesic potential using this test. One compound, N-(benzo[d]thiazol-2-yl)acetamide (S30A1), demonstrated a significant reduction in writhing response in albino mice. At a dose of 100 mg/kg, it inhibited writhing by 76% in the first 5 minutes and 81% in the subsequent 5 minutes. This effect was comparable to the standard drug, diclofenac sodium, which at a 10 mg/kg dose, showed 76% and 91% inhibition in the same periods researchgate.netjnu.ac.bd. Another derivative, its 6-nitro counterpart (S30), also showed promising, though slightly less potent, activity with 66% and 75% inhibition in the respective time frames researchgate.netjnu.ac.bd.

Similarly, research into oxadiazoles combined with a benzothiazole nucleus revealed significant analgesic activity. A series of 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzathiazole derivatives, synthesized from a benzothiazolyl carboxyhydrazide precursor, were screened. Certain compounds from this series showed potent analgesic effects, highlighting the potential of this structural combination in pain management banglajol.infobanglajol.info.

The data from these studies indicate that modifications to the this compound core can lead to derivatives with substantial analgesic properties, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Analgesic Activity of Benzothiazole Derivatives using Acetic Acid-Induced Writhing Test This table is interactive. You can sort and filter the data.

| Compound | Dose (mg/kg) | Observation Period (min) | % Writhing Inhibition | Reference Compound | Dose (mg/kg) | % Writhing Inhibition (Reference) | Source(s) |

|---|---|---|---|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)acetamide (S30A1) | 100 | 0-5 | 76% | Diclofenac Sodium | 10 | 76% | researchgate.netjnu.ac.bd |

| N-(benzo[d]thiazol-2-yl)acetamide (S30A1) | 100 | 6-10 | 81% | Diclofenac Sodium | 10 | 91% | researchgate.netjnu.ac.bd |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (S30) | 100 | 0-5 | 66% | Diclofenac Sodium | 10 | 76% | researchgate.netjnu.ac.bd |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (S30) | 100 | 6-10 | 75% | Diclofenac Sodium | 10 | 91% | researchgate.netjnu.ac.bd |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases niscair.res.in. Benzothiazole derivatives have attracted significant interest for their potential to act as antioxidants by scavenging these harmful free radicals niscair.res.inmdpi.comnih.gov.

Free Radical Scavenging Assays (e.g., DPPH Radical Scavenging Activity, Superoxide Anion Scavenging Activity)

The antioxidant capacity of this compound derivatives is commonly evaluated using in vitro free radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most frequently used methods due to its simplicity, speed, and reproducibility d-nb.infomdpi.com. In this test, antioxidants donate a hydrogen atom to the stable DPPH radical, a process that can be monitored by the decrease in absorbance at 517 nm as the violet solution turns pale yellow mdpi.comresearchgate.net.

A study on a series of benzothiazol-2-yl-hydrazone derivatives found that several compounds exhibited potent antioxidant activity, in some cases superior to the standard drug, ascorbic acid niscair.res.in. The activity was notably influenced by the types of substituents on the phenyl ring. Specifically, compounds bearing methoxy groups showed promising DPPH radical scavenging capabilities niscair.res.in. The effectiveness of an antioxidant in this assay is often expressed as the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals niscair.res.in.

Another important assay measures the scavenging of the superoxide anion radical (O2•−), a precursor to other more potent ROS d-nb.info. Investigations into various benzazole derivatives, including benzothiazoles, have assessed their superoxide scavenging effects. Certain benzoxazole compounds, structurally related to benzothiazoles, demonstrated a potent scavenging effect on superoxide radicals d-nb.info. This suggests that the broader class of benzazole compounds, including derivatives of this compound, are promising candidates for combating oxidative stress. The structure-activity relationship studies indicate that the presence of specific functional groups, such as the NH group between carbonyl and thiocarbonyl groups, can enhance antioxidant activity by acting as effective hydrogen donors researchgate.net.

Table 2: DPPH Radical Scavenging Activity of Selected Benzothiazol-2-yl-hydrazone Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Substituent on Phenyl Ring | IC50 (µM/mL) | Standard (Ascorbic Acid) IC50 (µM/mL) | Source(s) |

|---|---|---|---|---|

| 4c | 4-OCH3 | 43.12 | 56.44 | niscair.res.in |

| 4e | 2-OCH3 | 51.21 | 56.44 | niscair.res.in |

| 4f | 3,4-di-OCH3 | 49.12 | 56.44 | niscair.res.in |

| 4g | 3,4,5-tri-OCH3 | 47.21 | 56.44 | niscair.res.in |

| 4h | 2,5-di-OCH3 | 48.23 | 56.44 | niscair.res.in |

| 4i | 2,3-di-OCH3 | 50.11 | 56.44 | niscair.res.in |

Emerging Applications and Future Research Directions

Potential of 2-(1,3-Benzothiazol-2-yl)acetohydrazide and its Derivatives as Lead Compounds in Drug Discovery

The benzothiazole (B30560) nucleus is a prominent scaffold in medicinal chemistry, and its combination with an acetohydrazide moiety has proven to be a fruitful strategy for the discovery of novel therapeutic agents. Derivatives of this compound have been investigated for a wide array of pharmacological activities, establishing them as valuable lead compounds for further development.